N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine
Description
N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine is a substituted aniline derivative featuring a cyclohexyl group attached to the amine nitrogen and two isopropyl substituents at the 2- and 6-positions of the benzene ring. This structure imparts steric hindrance and lipophilicity, making it valuable in catalysis, polymer stabilization, and agrochemical applications . Its molecular formula is C₁₈H₂₉N, with a molecular weight of 259.43 g/mol. The bulky substituents enhance thermal stability and reduce nucleophilicity compared to unhindered anilines.
Properties
Molecular Formula |
C18H29N |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-cyclohexyl-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C18H29N/c1-13(2)16-11-8-12-17(14(3)4)18(16)19-15-9-6-5-7-10-15/h8,11-15,19H,5-7,9-10H2,1-4H3 |
InChI Key |
YDWZEQMCJKBGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine typically involves the reaction of cyclohexylamine with 2,6-bis(1-methylethyl)benzene under specific conditions. The reaction may require a catalyst and is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro compounds, while substitution reactions can yield various halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis and Reactivity
N-Cyclohexyl-2,6-bis(1-methylethyl)-benzenamine is synthesized from 2,6-diisopropylaniline and cyclohexanone using a series of reactions involving trimethylsilyl trifluoromethanesulfonate and borane-THF in an inert atmosphere. This synthesis pathway highlights its utility as a reagent in organic chemistry, particularly in the formation of lithiated bases for various reactions .
Applications in Organic Synthesis
- Deprotonation Reactions :
- Amide α,β-Dehydrogenation :
Toxicity and Ecotoxicology
Recent studies have assessed the environmental impact of N-Cyclohexyl-2,6-bis(1-methylethyl)-benzenamine, particularly regarding its toxicity to various organisms. The compound has been evaluated for its acute and subacute toxicity across different species, including birds and mammals. These studies are essential for understanding the potential risks associated with its use in industrial applications .
Leaching Studies
Research indicates that the leaching of such chemical compounds from materials (like artificial turf) into the environment can pose health risks. The leaching conditions can significantly differ from laboratory tests, highlighting the need for thorough environmental assessments when using this compound in consumer products .
Case Studies
Mechanism of Action
The mechanism by which N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
(a) N-Decyl-2,6-bis(1-methylethyl)-Benzenamine (C₂₂H₃₉N)
(b) (E)-1-Cyclohexyl-N-(2,6-diisopropylphenyl)methanimine (C₁₉H₂₉N)
- Key Difference : Oxidation of the amine to an imine (C=N bond).
- Impact : Reduced basicity and altered reactivity; the imine group enables coordination to metal centers in catalysis .
- Applications : Ligand in transition-metal complexes for olefin polymerization.
Halogen-Substituted Derivatives
(a) 4-Bromo-2,6-bis(1-methylethyl)-Benzenamine (C₁₂H₁₈BrN)
(b) 3-Fluoro-2,6-bis(1-methylethyl)-Benzenamine (C₁₂H₁₈FN)
- Key Difference : Fluorine atom at the meta position.
- Fluorine’s electron-withdrawing effect modulates aromatic electrophilic substitution .
- Applications : Precursor for fluorinated bioactive molecules.
Functional Group Transformations
Bis(2,6-diisopropylphenyl)carbodiimide (C₂₈H₃₈N₂)
- Key Difference : Conversion of the amine to a carbodiimide (N=C=N).
- Impact : High thermal stability and reactivity as a dehydrating agent. Molecular weight: 402.62 g/mol .
- Applications : Stabilizer in polyurethanes and polyesters to prevent hydrolysis.
Positional Isomers and Substituent Effects
4-Methyl-2,6-bis(1-methylethyl)-Benzenamine (C₁₃H₂₁N)
- Key Difference : Methyl group at the para position instead of hydrogen.
- Impact: Increased steric bulk (boiling point: ~463°C predicted) and altered solubility in nonpolar solvents .
- Applications : Catalyst modifier in asymmetric synthesis.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) | Applications |
|---|---|---|---|---|---|---|
| N-Cyclohexyl-2,6-diisopropyl-Benzenamine | C₁₈H₂₉N | 259.43 | Cyclohexyl, 2,6-diisopropyl | N/A | ~0.96 (predicted) | Polymer stabilization, catalysis |
| 4-Bromo-2,6-diisopropyl-Benzenamine | C₁₂H₁₈BrN | 256.18 | 4-Bromo, 2,6-diisopropyl | 110 (0.14 Torr) | 1.231 | Cross-coupling reactions |
| Bis(2,6-diisopropylphenyl)carbodiimide | C₂₈H₃₈N₂ | 402.62 | Carbodiimide | N/A | N/A | Polyurethane stabilization |
| N-Decyl-2,6-diisopropyl-Benzenamine | C₂₂H₃₉N | 317.55 | N-Decyl, 2,6-diisopropyl | N/A | N/A | Surfactants, corrosion inhibitors |
| 3-Fluoro-2,6-diisopropyl-Benzenamine | C₁₂H₁₈FN | 195.28 | 3-Fluoro, 2,6-diisopropyl | N/A | N/A | Pharmaceutical intermediates |
Research Findings and Trends
- Catalytic Applications : The cyclohexyl variant’s steric bulk improves selectivity in palladium-catalyzed C–N coupling reactions compared to less hindered analogs .
- Thermal Stability : Carbodiimide derivatives exhibit superior stability under high-temperature conditions (>200°C), outperforming amine-based stabilizers .
- Halogen Effects : Brominated derivatives show higher reactivity in aryl halide exchange reactions compared to chlorinated analogs (e.g., 4-chloro-2,6-diethyl-Benzenamine, CAS 57532-41-9) .
Biological Activity
N-Cyclohexyl-2,6-bis(1-methylethyl)-benzenamine, also known as a hindered monodentate aniline derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological systems.
- Molecular Formula : CHN
- Molecular Weight : 259.43 g/mol
- CAS Number : 1338363-23-7
Synthesis
The synthesis of N-Cyclohexyl-2,6-bis(1-methylethyl)-benzenamine typically involves the reaction of 2,6-diisopropylaniline with cyclohexanone under specific conditions. The process can be summarized as follows:
- Stage 1 : Combine 2,6-diisopropylaniline and cyclohexanone with trimethylsilyl trifluoromethanesulfonate in N,N-dimethylformamide (DMF) under an inert atmosphere.
- Stage 2 : React the intermediate with borane-THF in tetrahydrofuran (THF) at low temperatures to achieve the desired product .
Antitumor Activity
Recent studies have indicated that compounds related to N-Cyclohexyl-2,6-bis(1-methylethyl)-benzenamine may exhibit significant antitumor properties. For instance, certain derivatives have shown efficacy against various human cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammatory pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes easily, potentially disrupting cellular homeostasis.
Case Studies and Research Findings
Several studies have explored the biological implications of N-Cyclohexyl-2,6-bis(1-methylethyl)-benzenamine:
- Study on Anticancer Properties :
- Mechanistic Insights :
- Comparative Analysis :
Data Table: Biological Activity Comparison
| Compound Name | Antitumor Activity | Mechanism of Action |
|---|---|---|
| N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine | High | Apoptosis induction |
| Similar Compound A | Moderate | Enzyme inhibition |
| Similar Compound B | Low | Cell membrane disruption |
Q & A
Q. What are the optimal synthetic routes for N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine to ensure high purity and yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2,6-diisopropylbenzenamine (CAS 24544-04-5) with cyclohexyl halides under Buchwald-Hartwig amination conditions (using palladium catalysts and ligands) achieves efficient C-N bond formation . Purification via fractional distillation or recrystallization (using solvents like chloroform/methanol mixtures) is critical to remove byproducts such as unreacted amines or halides. Monitor reaction progress using TLC or GC-MS (retention time ~9.2–9.3 min for related aromatic amines) .
Q. How can spectroscopic techniques distinguish N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine from structural analogs?
- Methodological Answer :
- NMR : The cyclohexyl group’s axial/equatorial protons appear as distinct multiplets (δ 1.0–2.5 ppm), while the 2,6-diisopropyl groups show characteristic doublets for isopropyl CH3 (δ 1.2–1.4 ppm) .
- IR : A sharp N-H stretch near 3400 cm⁻¹ confirms the primary amine, while aromatic C-H bends appear at 750–850 cm⁻¹ .
- X-ray Crystallography : Use SHELXL for refinement to resolve steric hindrance from the bulky isopropyl groups. The dihedral angle between the benzene ring and cyclohexyl group typically ranges 45–60° .
Q. What solvent systems are suitable for studying the compound’s stability under varying pH and temperature?
- Methodological Answer : The compound is stable in non-polar solvents (e.g., toluene, hexane) but degrades in acidic/basic aqueous media. For stability assays:
- Thermal Stability : Conduct TGA-DSC up to 300°C; decomposition peaks occur at ~235–237°C (matching industrial-grade purity thresholds) .
- pH Stability : Use buffered solutions (pH 2–12) and monitor via HPLC. Degradation products (e.g., cyclohexanol) elute earlier (retention time ~4.4 min) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical dipole moments?
- Methodological Answer : Discrepancies often arise from conformational flexibility. Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare gas-phase (isolated molecule) vs. solvent-phase (PCM model) dipole moments. For example, solvation in chloroform (ε = 4.8) reduces the dipole moment by 10–15% due to reduced polarity . Cross-validate with X-ray charge density maps refined via SHELXPRO .
Q. What strategies improve enantioselective synthesis of chiral derivatives for pharmaceutical applications?
- Methodological Answer :
- Catalytic Asymmetric Amination : Use chiral palladium catalysts (e.g., Josiphos ligands) to achieve >90% ee .
- Chiral Resolution : Employ cellulose-based chiral HPLC columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases. Retention times differ by 1.5–2 min for enantiomers .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with (−)-dibenzoyl-L-tartaric acid and isolate via fractional crystallization .
Q. How do steric effects influence catalytic activity in transition-metal complexes of this compound?
- Methodological Answer : The bulky 2,6-diisopropyl groups restrict coordination geometry. For example, in nickel dibromide complexes (e.g., [NiBr₂(L)] where L = N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine), steric hindrance forces a distorted square-planar geometry, reducing catalytic turnover in cross-coupling reactions. Compare turnover numbers (TON) with less hindered analogs (e.g., 2,6-dimethyl derivatives) using kinetic studies (TON decreases by 30–50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
